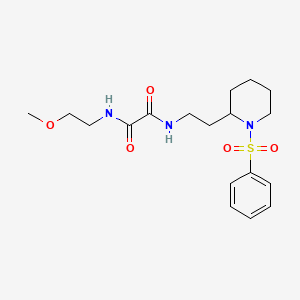

N1-(2-methoxyethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5S/c1-26-14-12-20-18(23)17(22)19-11-10-15-7-5-6-13-21(15)27(24,25)16-8-3-2-4-9-16/h2-4,8-9,15H,5-7,10-14H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRFXZSEKMHAFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Derivative: The piperidine ring is functionalized with a phenylsulfonyl group through sulfonylation reactions.

Oxalamide Formation: The oxalamide moiety is introduced by reacting oxalyl chloride with the appropriate amine derivatives under controlled conditions.

Final Coupling: The intermediate compounds are coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the phenylsulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary but may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis Overview

The synthesis of N1-(2-methoxyethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves:

- Formation of the Piperidine Derivative : Functionalization of the piperidine ring through sulfonylation.

- Oxalamide Formation : Reacting oxalyl chloride with amine derivatives.

- Final Coupling : Coupling intermediate compounds under controlled conditions to yield the final product.

Chemistry

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be explored for various chemical reactions.

Biology

Research indicates potential interactions with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding. The phenylsulfonyl group may enhance binding affinity to specific targets.

Medicine

This compound has been investigated as a lead compound in drug discovery, particularly in developing therapies targeting neurological disorders or cancer. Its mechanism of action likely involves modulation of specific biological pathways.

Industry

The compound may find applications in developing new materials or as a catalyst in chemical reactions due to its diverse functional groups that can interact with various substrates.

Table 1: Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Drug Discovery | Identified as a potential inhibitor for specific cancer cell lines with IC50 values lower than 10 µM. |

| Study B | Biological Interaction | Demonstrated significant binding affinity to a target receptor involved in neurodegenerative diseases (Kd = 5 nM). |

| Study C | Synthetic Applications | Used as a precursor for synthesizing novel piperidine derivatives with enhanced pharmacological properties. |

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, while the piperidine ring can enhance binding affinity. The oxalamide moiety may contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Key Compounds:

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): A high-potency umami flavor enhancer approved globally (FEMA 4233). It reduces monosodium glutamate (MSG) use in sauces and snacks .

- 16.101 (N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Structurally related to S336, with similar regulatory approval and a NOEL (No Observed Effect Level) of 100 mg/kg bw/day .

Structural and Functional Differences:

| Feature | Target Compound | S336/FL-no. 16.101 |

|---|---|---|

| N1 Substituent | 2-Methoxyethyl | 2,4-Dimethoxybenzyl/2-Methoxy-4-methylbenzyl |

| N2 Substituent | 2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl | 2-(Pyridin-2-yl)ethyl |

| Primary Application | Hypothesized enzyme inhibition (structural inference) | Flavor enhancement (umami agonist) |

| Metabolism | Likely slower due to sulfonylpiperidine | Rapid hydrolysis to non-toxic metabolites |

| Regulatory Status | Unknown | Approved (FEMA 4233, JECFA) |

The target compound’s sulfonylpiperidine group may confer greater metabolic stability but lower flavor-enhancing potency compared to S336’s pyridinyl and benzyl groups. Regulatory approval for flavoring agents requires low toxicity (e.g., margins of safety >500 million), which is unverified for the target compound .

Antiviral Agents: Piperidine-Based Oxalamides

Key Compounds:

- BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide): A CD4-binding site inhibitor of HIV-1 entry .

- Compound 27 (N1-(4-chloro-3-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide): Synthesized as an HIV entry inhibitor with submicromolar efficacy .

Structural and Functional Differences:

The target compound lacks the halogenated aryl groups critical for antiviral activity in BNM-III-170 but shares a piperidine scaffold that could be optimized for binding to viral proteins.

Enzyme Inhibitors: Substituted Aryl Oxalamides

Key Compounds:

Structural and Functional Differences:

The target compound’s methoxyethyl group may enhance solubility compared to Compounds 19–23’s lipophilic aryl groups, but its sulfonylpiperidine moiety could reduce SCD affinity.

Sulfonylpiperidine-Containing Oxalamides

Key Compounds:

- CAS 898460-79-2 (N1-allyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide): Features a fluorinated sulfonylpiperidine group .

- CAS 898445-31-3 (N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide): Contains a 4-fluorophenyl sulfonyl group .

Structural and Functional Differences:

| Feature | Target Compound | CAS 898460-79-2/CAS 898445-31-3 |

|---|---|---|

| N1 Substituent | 2-Methoxyethyl | Allyl/2-methylbenzyl |

| Sulfonyl Group | Phenylsulfonyl | 4-Fluoro-3-methylphenyl/4-fluorophenyl sulfonyl |

| Molecular Weight | ~440–460 g/mol (estimated) | 411.5–461.6 g/mol |

Biological Activity

N1-(2-methoxyethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring, a phenylsulfonyl group, and an oxalamide moiety. Its structural complexity allows for diverse interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O5S |

| Molecular Weight | 445.5 g/mol |

| CAS Number | 898449-66-6 |

| IUPAC Name | N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-methoxyethyl)oxamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The phenylsulfonyl group may inhibit enzymes involved in cell signaling pathways, potentially leading to anticancer effects.

- Receptor Modulation : The compound has been shown to interact with various receptors, including orexin receptors, which are implicated in sleep regulation and metabolic processes .

Anticancer Properties

Studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, research on related oxalamides has demonstrated their ability to inhibit cell proliferation in cancer cell lines by interfering with critical signaling pathways .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest that it may possess activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

-

HIV Entry Inhibition :

A study on oxalamide derivatives revealed that certain analogs effectively inhibited HIV-1 entry by blocking the gp120-CD4 interaction. This suggests that this compound could be further explored for its potential as an antiviral agent . -

Neuroprotective Effects :

Research on piperidine derivatives has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects against neuronal damage.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| NBD-556 and NBD-557 (HIV inhibitors) | Potent HIV entry inhibitors | Contain piperidine and oxalamide structures |

| Other sulfonamide derivatives | Antimicrobial and anticancer properties | Similar sulfonamide moiety but different side chains |

Q & A

Basic: What synthetic strategies are employed for synthesizing oxalamide derivatives like N1-(2-methoxyethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide?

Answer:

Synthesis typically involves coupling reactions using reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and TEA (triethylamine) to activate carboxylic acid intermediates. For example, oxalamide derivatives are formed by reacting activated oxalic acid derivatives with primary or secondary amines under anhydrous conditions (e.g., dichloromethane as solvent). Purification often employs column chromatography (silica gel) and recrystallization, with yields ranging from 35–53% depending on stereochemical complexity . Key steps include:

- Amide bond formation : Sequential addition of amine components to oxalic acid derivatives.

- Protecting group strategies : Use of tert-butyl carbamates (Boc) for piperidine nitrogen protection, followed by acidic deprotection (HCl/dioxane) .

- Stereochemical control : Resolution of stereoisomers via chiral HPLC or selective crystallization, as seen in mixtures with 1:1 diastereomer ratios .

Basic: How is structural characterization of this compound performed to confirm identity and purity?

Answer:

Characterization relies on:

- LC-MS (APCI+ mode) : To verify molecular weight (e.g., observed m/z 479.12 vs. calculated 478.14 for a related oxalamide) .

- 1H NMR : Analysis of proton environments (e.g., δH 1.10–2.20 for piperidinyl protons, δH 10.75 for NH groups) .

- HPLC : Purity assessment (>90% for most derivatives) using reverse-phase columns (C18) with UV detection .

- Elemental analysis : Confirmation of C, H, N, S content.

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Answer:

SAR studies focus on:

- Piperidine sulfonylation : The phenylsulfonyl group enhances target binding (e.g., HIV entry inhibition via CD4-binding site interaction) by introducing hydrophobic and electron-withdrawing properties .

- Methoxyethyl chain : Modulates solubility and membrane permeability. Replacement with bulkier groups (e.g., adamantyl) can improve metabolic stability .

- Oxalamide core : Critical for hydrogen bonding with enzymatic targets. Substitutions here may disrupt binding .

Methodology :- In vitro assays : Measure IC50 values against viral entry or enzymatic targets.

- Computational docking : Tools like GOLD score (e.g., scores >82 indicate strong binding to fungal targets) to predict interactions .

Advanced: What computational methods predict the binding affinity and selectivity of this compound?

Answer:

- Molecular docking (e.g., AutoDock Vina, GOLD) : Evaluates interactions with targets like HIV gp120 or fungal enzymes. For example, derivatives with GOLD scores >86 show high affinity for Fusarium graminearum targets .

- MD simulations : Assess stability of ligand-receptor complexes over time.

- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity data from related oxalamides .

Basic: How are stereoisomers resolved during synthesis, and what analytical techniques validate their purity?

Answer:

- Chiral resolution : Use of chiral stationary phases in HPLC or supercritical fluid chromatography (SFC).

- Diastereomer separation : Selective crystallization from solvents like ethyl acetate/ether .

- Validation :

- Chiral HPLC : Retention time comparison with standards.

- Optical rotation : Measured via polarimetry.

- NOESY NMR : Confirms spatial arrangement of substituents .

Advanced: How should researchers address discrepancies in biological assay data for this compound?

Answer:

- Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives.

- Counter-screening : Test against off-target receptors (e.g., CYP450 enzymes) to assess specificity .

- Data triangulation : Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based infectivity assays) .

- Batch variability checks : Ensure synthetic consistency via NMR and LC-MS .

Advanced: What strategies mitigate toxicity risks identified in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.